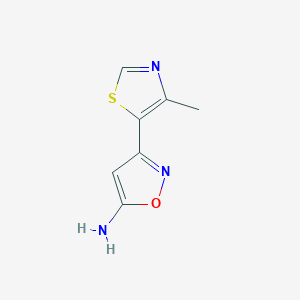
3-(4-Methylthiazol-5-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiazol-5-yl)isoxazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds. It features both a thiazole and an isoxazole ring, which are known for their significant biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-5-yl)isoxazol-5-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the regioselective synthesis under mild basic conditions using hydroxyimoyl halides and dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-5-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Methylthiazol-5-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-phenylisoxazol-5-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
Uniqueness
3-(4-Methylthiazol-5-yl)isoxazol-5-amine is unique due to the presence of both thiazole and isoxazole rings, which impart distinct chemical and biological properties.
Biological Activity
3-(4-Methylthiazol-5-yl)isoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H8N4OS
- Molecular Weight : 196.24 g/mol
- IUPAC Name : 3-(4-methylthiazol-5-yl)-1,2-isoxazol-5-amine
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with isoxazole precursors. Various synthetic pathways have been explored, including:
- Condensation Reactions : Utilizing appropriate catalysts to facilitate the formation of the isoxazole ring.
- Substitution Reactions : Modifying existing thiazole compounds to introduce the isoxazole moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human promyelocytic leukemia (HL-60) cells. The cytotoxic effects were measured using an MTT assay, revealing an IC50 value of approximately 30 µM. Further analysis indicated that treatment with this compound led to:
- Induction of apoptosis as evidenced by increased levels of pro-apoptotic markers.
- Cell cycle arrest at the G1 phase, which was confirmed through flow cytometry studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Modulation of Signaling Pathways : It affects pathways related to cell survival and proliferation, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives of isoxazole exhibited enhanced antibacterial activity when modified with thiazole groups, including this compound .
- Anticancer Studies : In vivo experiments indicated that this compound could reduce tumor growth in xenograft models, suggesting its viability as a therapeutic agent .
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-7(12-3-9-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3 |
InChI Key |
BNFOASRNXKRHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















